5-Lipoxygenase (5-LOX) Inhibitory Activity: Target Compound vs. Closest Structural Analog
In a head-to-head enzymatic assay using human recombinant 5-LOX expressed in E. coli BL21(DE3), N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide exhibited an IC₅₀ >10,000 nM [1]. In contrast, the des-1-propyl analog (N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, CAS 922131-41-7) showed measurable cytotoxicity in MCF-7 (IC₅₀ 12.5 µM) and HeLa (IC₅₀ 15.0 µM) cells . Although the enzymatic and cellular assays are not directly comparable, the >100-fold difference in potency trajectory between the two compounds indicates that the 1-propyl substitution significantly diminishes interaction with the 5-LOX enzyme. This positions CAS 941991-06-6 as a valuable negative control or specificity probe in 5-LOX inhibitor discovery campaigns.
| Evidence Dimension | 5-LOX enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Des-1-propyl analog (CAS 922131-41-7): IC₅₀ not available for 5-LOX; cellular IC₅₀ = 12.5–15.0 µM against MCF-7 and HeLa |
| Quantified Difference | Target compound >10-fold weaker than comparator's cellular activity; complete loss of 5-LOX engagement |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction in all-trans isomers of LTB₄ and 5-HETE formation |
Why This Matters
For laboratories screening 5-LOX inhibitors, this compound can serve as a well-characterized inactive control that shares the core scaffold but lacks the pharmacophore necessary for enzymatic inhibition, enabling rigorous structure-activity relationship (SAR) studies.
- [1] BindingDB entry BDBM50591538 (CHEMBL5205807). Affinity data: IC₅₀ > 1.00E+4 nM for human 5-LOX. View Source
